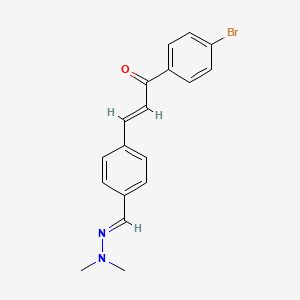![molecular formula C24H26N4O3 B2514272 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide CAS No. 1029763-96-9](/img/structure/B2514272.png)
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound known for its potential applications in various fields such as medicinal chemistry and industrial processes. Its complex structure combines multiple functional groups, making it an interesting subject of study for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide involves several steps:
Starting materials: : Commonly used starting materials are 3,4-dihydroisoquinoline, 6-methylpyrimidine-4-amine, and 4-ethoxybenzoyl chloride.
Reaction steps
Step 1: : Synthesis begins with the alkylation of 3,4-dihydroisoquinoline with an appropriate alkyl halide to form the 2-(1H)-isoquinolinyl intermediate.
Step 2: : The intermediate is then coupled with 6-methylpyrimidine-4-amine under basic conditions to form a pyrimidinyl derivative.
Step 3: : The resulting compound undergoes etherification with 4-ethoxybenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production typically involves the same steps but optimized for scale, with careful control of reaction conditions such as temperature, pressure, and use of solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the aromatic rings or nitrogen atoms.
Reduction: : Reduction reactions may occur at the nitrogen-containing rings, leading to partially saturated derivatives.
Substitution: : Electrophilic or nucleophilic substitution can occur at the aromatic rings, especially at positions ortho or para to the existing substituents.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: : Halogenating agents, alkylating agents, and strong bases like sodium hydride.
Major Products Formed
The major products depend on the type of reaction. Oxidation yields quinones or N-oxides, reduction forms dihydro derivatives, and substitution leads to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
Catalysis: : As a ligand in catalytic reactions.
Material Science: : In the synthesis of novel polymers and advanced materials.
Biology
Pharmacology: : Investigated for potential use as a pharmaceutical agent due to its biological activity.
Biochemistry: : Studied for interactions with proteins and enzymes.
Medicine
Drug Development: : Potential use in developing new drugs for various diseases.
Therapeutic Agents: : Its derivatives might have therapeutic properties.
Industry
Chemical Manufacturing: : Used in the synthesis of other valuable chemicals.
Agrochemicals: : Potential use in developing new agrochemical products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as receptors or enzymes. The mechanism involves binding to these targets, causing changes in their activity, which in turn affects biochemical pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-yl]oxy}-N-(phenyl)acetamide
2-{[2-(isoquinolin-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide
Unique Features
The presence of the ethoxyphenyl group in 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide may confer unique binding properties and biological activities not seen in its analogs.
This compound stands out due to its specific combination of functional groups and the resulting chemical and biological properties. Further research is needed to fully explore and utilize its potential.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-3-30-21-10-8-20(9-11-21)26-22(29)16-31-23-14-17(2)25-24(27-23)28-13-12-18-6-4-5-7-19(18)15-28/h4-11,14H,3,12-13,15-16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTNYTNHHRBVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride](/img/structure/B2514195.png)
![3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2514196.png)

![N-[4-(diethylamino)phenyl]-4-phenoxybutanamide](/img/structure/B2514199.png)

![6-chloro-N2-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B2514202.png)

![1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea](/img/structure/B2514204.png)
![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2514205.png)

![N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2514207.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2514211.png)
